molecular formula C12H22O2 B12984713 1,8-Di(oxiran-2-yl)octane

1,8-Di(oxiran-2-yl)octane

Cat. No.: B12984713
M. Wt: 198.30 g/mol
InChI Key: GUVXYYRRJCHAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Di(oxiran-2-yl)octane, also known as 1,2,7,8-diepoxyoctane, is an organic compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Di(oxiran-2-yl)octane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 1,8-octadiene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then further oxidized to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) are commonly used in the epoxidation process. The reaction is typically carried out in a solvent like dichloromethane at controlled temperatures to ensure optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions: 1,8-Di(oxiran-2-yl)octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,8-Di(oxiran-2-yl)octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential mutagenic effects and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Employed in the production of epoxy resins, adhesives, and coatings .

Mechanism of Action

The mechanism of action of 1,8-Di(oxiran-2-yl)octane involves the reactivity of its epoxide rings. The strained three-membered rings are highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness: 1,8-Di(oxiran-2-yl)octane is unique due to its specific structure, which allows for the formation of two epoxide rings. This dual functionality makes it a versatile intermediate in organic synthesis and enhances its reactivity compared to simpler epoxides .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-[8-(oxiran-2-yl)octyl]oxirane

InChI

InChI=1S/C12H22O2/c1(3-5-7-11-9-13-11)2-4-6-8-12-10-14-12/h11-12H,1-10H2

InChI Key

GUVXYYRRJCHAJL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCCCCC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.